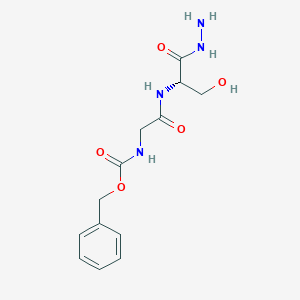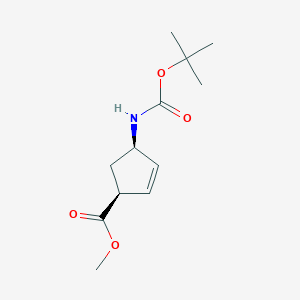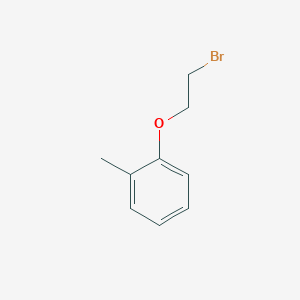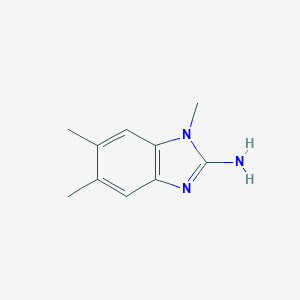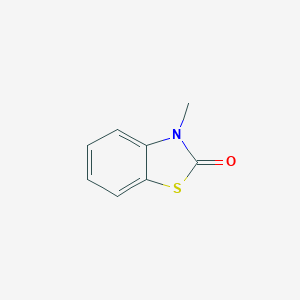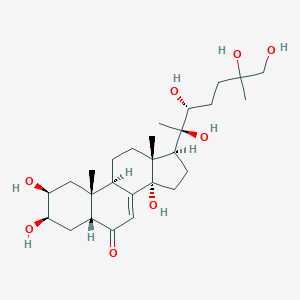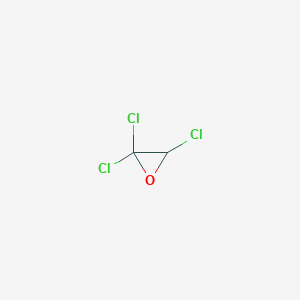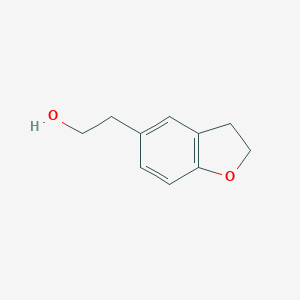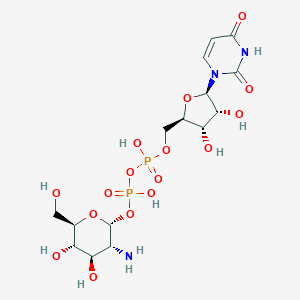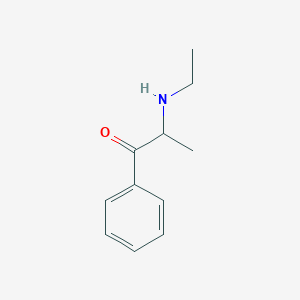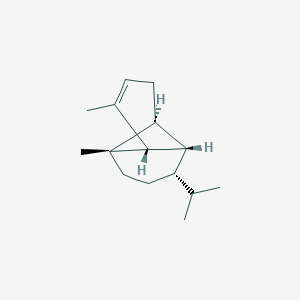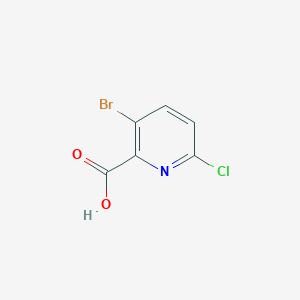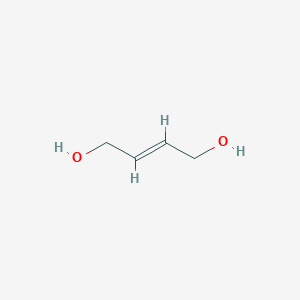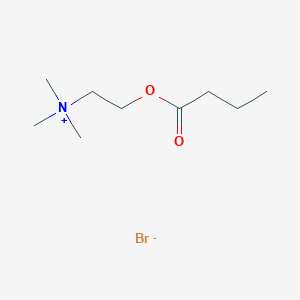
Butyrylcholine bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyrylcholine bromide, also known as butyrylcholinesterase (BChE), is an enzyme that plays a crucial role in the regulation of acetylcholine levels in the body. It is a member of the cholinesterase family of enzymes and is found in various tissues throughout the body, including the liver, brain, and plasma. In
Aplicaciones Científicas De Investigación
Butyrylcholine bromide has a wide range of scientific research applications, including its use as a tool in the study of acetylcholine regulation and its role in various diseases. It has been used in the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders. Butyrylcholine bromide has also been used in the study of muscle function and the effects of various drugs on muscle contractions.
Mecanismo De Acción
Butyrylcholine bromide works by hydrolyzing Butyrylcholine bromidene, a neurotransmitter that is involved in the regulation of muscle contractions and other physiological processes. This hydrolysis reaction breaks down Butyrylcholine bromidene into choline and butyrate, which can then be recycled or excreted from the body. This process helps to regulate the levels of acetylcholine in the body, which is important for proper muscle function and other physiological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Butyrylcholine bromidene bromide are complex and varied. It has been shown to have a number of effects on muscle function, including the regulation of muscle contractions and the modulation of muscle fatigue. It has also been shown to play a role in the regulation of blood pressure and heart rate, as well as in the development of certain diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Butyrylcholine bromidene bromide in lab experiments is its ability to regulate acetylcholine levels in a controlled manner. This allows researchers to study the effects of acetylcholine on various physiological processes, without the need for more invasive methods. However, there are also limitations to the use of Butyrylcholine bromidene bromide, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for the study of Butyrylcholine bromidene bromide, including its use in the development of new drugs for the treatment of neurological disorders and other diseases. It may also be used in the study of muscle function and the effects of various drugs on muscle contractions. Additionally, further research is needed to better understand the biochemical and physiological effects of Butyrylcholine bromidene bromide, as well as its potential limitations and risks.
Métodos De Síntesis
Butyrylcholine bromide can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the desired compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method of synthesizing Butyrylcholine bromidene bromide is through the chemical reaction of butyryl chloride and choline.
Propiedades
Número CAS |
18956-84-8 |
|---|---|
Nombre del producto |
Butyrylcholine bromide |
Fórmula molecular |
C9H20BrNO2 |
Peso molecular |
254.16 g/mol |
Nombre IUPAC |
2-butanoyloxyethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C9H20NO2.BrH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
RPYPSMVHOUZJIP-UHFFFAOYSA-M |
SMILES |
CCCC(=O)OCC[N+](C)(C)C.[Br-] |
SMILES canónico |
CCCC(=O)OCC[N+](C)(C)C.[Br-] |
Otros números CAS |
18956-84-8 |
Números CAS relacionados |
3922-86-9 (Parent) |
Sinónimos |
utyrylcholine butyrylcholine bromide butyrylcholine chloride butyrylcholine iodide butyrylcholine perchlorate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



